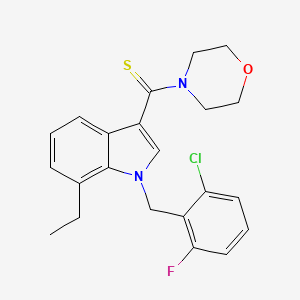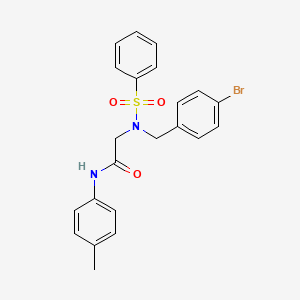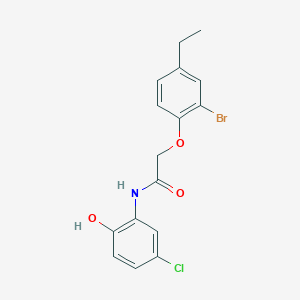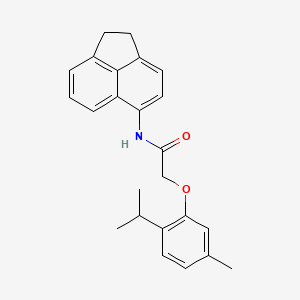![molecular formula C20H20ClN3OS B3550161 1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3550161.png)
1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Descripción general
Descripción
1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as CPT, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This molecule is of particular interest to researchers due to its unique structure and potential biological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has also been shown to have neuroprotective effects. It may also have a positive impact on cardiovascular health by reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a high level of stability and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One area of interest is the development of more effective cancer treatments using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, there is potential for the development of new drugs based on the structure of this compound that may have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been the subject of numerous scientific studies due to its potential for use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(2-methylpropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14(2)12-24-19(16-6-4-3-5-7-16)22-23-20(24)26-13-18(25)15-8-10-17(21)11-9-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNKPLAIUJZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550101.png)

![4-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3550115.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)

![N-{4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B3550148.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B3550156.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3550169.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B3550179.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3550181.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550184.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3550189.png)